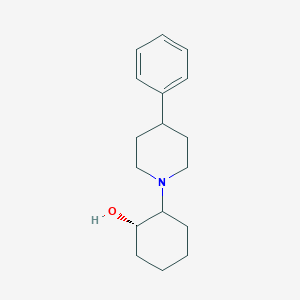
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- is a chemical compound with the molecular formula C17H25NO. It is known for its unique structure, which includes a cyclohexanol ring substituted with a phenyl-piperidinyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- typically involves the reaction of cyclohexanone with 4-phenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is often purified through techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced derivatives (secondary alcohols), and substituted derivatives with various functional groups .
Scientific Research Applications
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl-piperidinyl group is known to interact with various biological pathways, potentially modulating their activity. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S,2R)-
- Cyclohexanol,2-(4-phenyl-1-piperidinyl)-, hydrochloride (1:1)
Uniqueness
Cyclohexanol,2-(4-phenyl-1-piperidinyl)-,(1S)- is unique due to its specific stereochemistry and the presence of the phenyl-piperidinyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(1S)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16?,17-/m0/s1 |
InChI Key |
YSSBJODGIYRAMI-DJNXLDHESA-N |
Isomeric SMILES |
C1CCC([C@H](C1)O)N2CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















